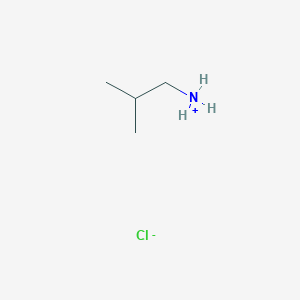
Oleoyl chloride
Descripción general
Descripción
Oleoyl chloride, also known as this compound, is a fatty acid derivative with the molecular formula C18H33ClO and a molar mass of 300.91 g/mol . It is a clear, colorless to pale beige liquid that is sensitive to moisture and humidity . This compound is widely used as an intermediate in organic synthesis and has applications in various industries, including textiles, pharmaceuticals, and surfactants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleoyl chloride, is typically synthesized by the reaction of oleic acid with phosphorus trichloride . The process involves adding phosphorus trichloride to oleic acid under controlled temperature conditions (25-33°C) while stirring. After the addition is complete, the temperature is raised to 55°C and maintained for four hours. The lower phosphorous acid is then removed to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is then purified and stored under specific conditions to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Oleoyl chloride, undergoes various chemical reactions, including:
Acylation Reactions: It reacts with alcohols, phenols, and amines to form esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form oleic acid and hydrochloric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound, in the presence of a base such as pyridine to form esters.
Amines: React with the compound to form amides under mild conditions.
Water: Hydrolyzes the compound to form oleic acid and hydrochloric acid.
Major Products Formed
Esters: Formed by the reaction with alcohols and phenols.
Amides: Formed by the reaction with amines.
Oleic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
Oleoyl chloride, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and detergents.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of textiles, synthetic fibers, and printing and dyeing processes.
Mecanismo De Acción
The mechanism of action of Oleoyl chloride, varies depending on its application:
Comparación Con Compuestos Similares
Oleoyl chloride, can be compared with other similar compounds such as:
Stearoyl Chloride: Another fatty acid chloride with a saturated carbon chain.
Palmitoyl Chloride: A fatty acid chloride with a shorter carbon chain.
Myristoyl Chloride: A fatty acid chloride with an even shorter carbon chain.
Uniqueness
The uniqueness of this compound, lies in its unsaturated carbon chain, which imparts different chemical properties and reactivity compared to its saturated counterparts .
Propiedades
IUPAC Name |
octadec-9-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBTMWHIOYKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861738 | |
| Record name | 9-Octadecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7378-94-1 | |
| Record name | 9-Octadecenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B7858979.png)

amino)acetate](/img/structure/B7859012.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B7859020.png)
![2-[2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)ethoxy]ethan-1-ol](/img/structure/B7859025.png)
![1-[4-[3-(4-Methylpiperidin-1-yl)propylamino]piperidin-1-yl]ethanone](/img/structure/B7859026.png)

![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B7859043.png)





